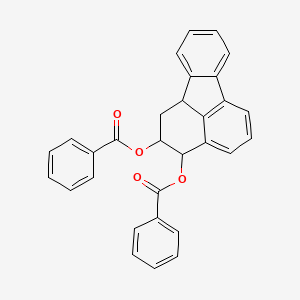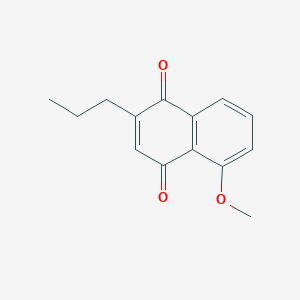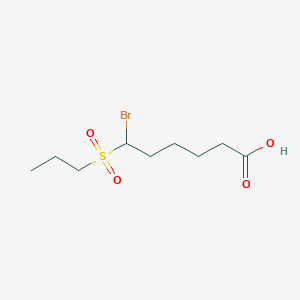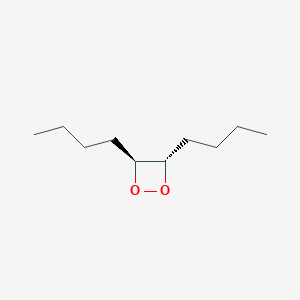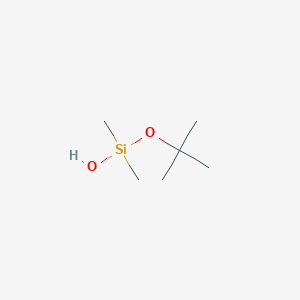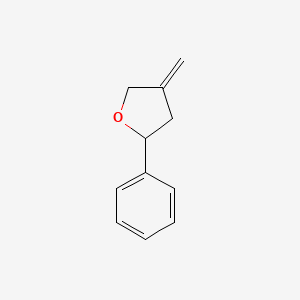
4-Methylene-2-phenyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-2-phenyltetrahydrofuran is an organic compound with the molecular formula C₁₁H₁₂O It is a derivative of tetrahydrofuran, featuring a methylene group and a phenyl group attached to the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylene-2-phenyltetrahydrofuran can be achieved through several methods. One common approach involves the use of Grignard reagents or organolithium reagents. For instance, the reaction of 2-phenyl-2-propen-1-ol with a suitable Grignard reagent in the presence of a catalyst can yield this compound . Another method involves the cyclization of 2-phenyl-2-propen-1-ol under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylene-2-phenyltetrahydrofuran undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
4-Methylene-2-phenyltetrahydrofuran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylene-2-phenyltetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A simpler analog without the methylene and phenyl groups.
2-Phenyl-2-propen-1-ol: A precursor in the synthesis of 4-Methylene-2-phenyltetrahydrofuran.
4-Methyl-2-phenyltetrahydrofuran: A similar compound with a methyl group instead of a methylene group.
Uniqueness: this compound is unique due to its combination of a methylene group and a phenyl group attached to the tetrahydrofuran ring. This structural feature imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
80997-79-1 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-methylidene-2-phenyloxolane |
InChI |
InChI=1S/C11H12O/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clé InChI |
KTEYLEFSHZFRBF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


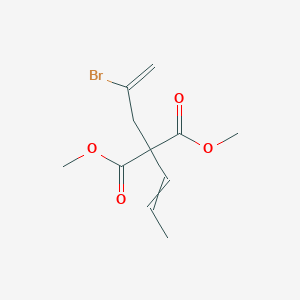
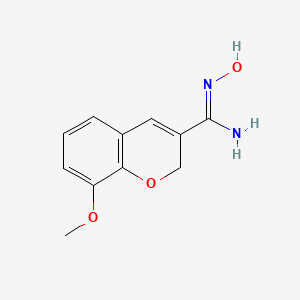
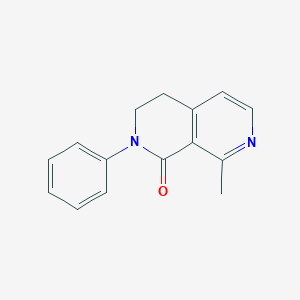
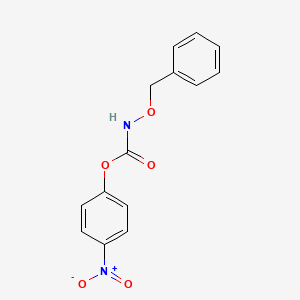
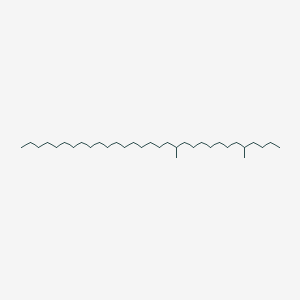
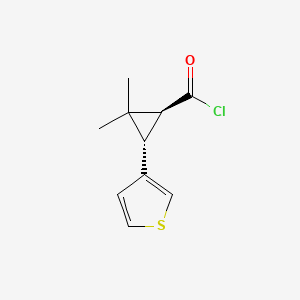
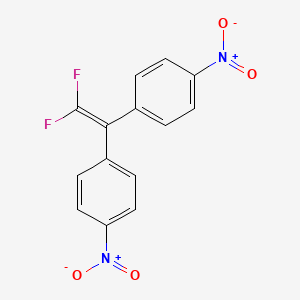

![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
